molecular formula C9H9N3O2 B11903910 Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11903910
M. Wt: 191.19 g/mol
InChI Key: WOFQQQVTXBTQRI-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses NaOH-promoted cycloisomerizations to achieve quantitative yields in a few minutes . Industrial routes often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3

InChI Key

WOFQQQVTXBTQRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)N

Origin of Product

United States

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